Structural Topology Differentiation: Dual-Pharmacophore Architecture Versus Mono-Pharmacophoric DBH Inhibitors
The target compound is the only commercially cataloged member of the imidazole-2-thioether-indoline-ethanone chemotype bearing the 1-benzyl-5-(3-nitrophenyl)imidazole core . In contrast, the prototypical DBH inhibitor SK&F 102698 (1-(3,5-difluorobenzyl)imidazole-2-thiol, CAS not disclosed as 1235267-85-2) is a mono-pharmacophoric molecule possessing a free thiol group essential for copper coordination at the DBH active site, with no indoline-ethanone appendage. SK&F 102698 achieves an IC50 of 1.2 µM on crude DBH and a Ki of 40 nM on purified enzyme [1]. The target compound's thioether (rather than thiol) at the imidazole 2-position precludes the same copper-binding mode [2], while the indolin-1-yl-ethanone terminus introduces potential for bromodomain engagement absent in SK&F 102698. Representative indoline-1-yl-ethanone inhibitors (compound 20l, Y08624) demonstrate TRIM24 IC50 = 0.98 µM and BRPF1 IC50 = 1.16 µM [3], but lack the imidazole core entirely.
| Evidence Dimension | Pharmacophoric architecture (number of distinct bioactive motifs per molecule) |
|---|---|
| Target Compound Data | Dual-pharmacophore: 1-benzyl-5-(3-nitrophenyl)imidazole-2-thioether + indolin-1-yl-ethanone (MW 470.55, logP ≈ 4.4) |
| Comparator Or Baseline | SK&F 102698: mono-pharmacophoric (1-(3,5-difluorobenzyl)imidazole-2-thiol, MW ~254). Compound 20l: mono-pharmacophoric (indolin-1-yl-ethanone only, MW ~380). |
| Quantified Difference | Two distinct bioactive scaffolds in one molecule vs. one scaffold in each comparator; 85% higher MW than SK&F 102698 |
| Conditions | Structural comparison based on published chemical structures [1][3] |
Why This Matters
Researchers screening for dual DBH/bromodomain modulation or probing polypharmacology cannot achieve this combination with either SK&F 102698 (DBH-only) or compound 20l (bromodomain-only), making the target compound uniquely suited for dual-pathway hypothesis testing.
- [1] Berkowitz BA et al. J Pharmacol Exp Ther. 1988;245(3):850-7. SK&F 102698: IC50 = 1.2 µM (crude DBH), Ki = 40 nM (purified DBH). View Source
- [2] Kruse LI et al. J Med Chem. 1990 Feb;33(2):781-9. PMID: 2299645. Demonstrates thione sulfur is necessary for optimal DBH inhibitory activity. View Source
- [3] Chen Y et al. Eur J Med Chem. 2022;238:114311. Compound 20l IC50: TRIM24 = 0.98 µM, BRPF1 = 1.16 µM. View Source
